
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- is a natural product found in Streptomyces halstedii with data available.
Applications De Recherche Scientifique
Soil Ecology and Plant Defense : Kumar et al. (1993) discovered that certain defensive cyclic hydroxamates from wheat and corn are transformed in soil into methoxylated aminophenoxazinones, which exhibit inhibitory effects on certain plant growth, suggesting a role in plant defense and soil ecology (Kumar, Gagliardo, & Chilton, 1993).
Ecotoxicological Characterization : Lo Piparo et al. (2006) conducted a study on the ecotoxicological effects of benzoxazinone allelochemicals and their transformation products, including phenoxazinones. This study highlights the importance of understanding the environmental impact of these compounds (Lo Piparo et al., 2006).
Chemical Transformations and Synthesis : Bolognese et al. (1988) explored the chemical transformations of 3-hydroxykynurenine, leading to various derivatives of 3H-phenoxazin-3-one. This research provides insights into the synthetic pathways and potential applications of these compounds (Bolognese, Liberatore, Riente, & Scherillo, 1988).
Agricultural Applications : Stochmal et al. (2006) investigated the concentration of benzoxazinoids, including 3H-phenoxazin-3-one derivatives, in field-grown wheat. This study emphasizes the role of these compounds in plant resistance against pathogens and their potential agricultural applications (Stochmal, Kus, Martyniuk, & Oleszek, 2006).
Soil Organism Impact : Idinger et al. (2006) researched the effects of benzoxazoid DIMBOA and its degradation products, including phenoxazinones, on soil organisms. The study provides valuable data on the ecological impact of these compounds in soil environments (Idinger, Čoja, & Blümel, 2006).
Propriétés
Numéro CAS |
62267-72-5 |
|---|---|
Nom du produit |
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- |
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
8-(hydroxymethyl)-2-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-18-14-5-10-13(6-11(14)17)19-12-3-2-8(7-16)4-9(12)15-10/h2-6,16H,7H2,1H3 |
Clé InChI |
SAFGCEMUYUHOGB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
SMILES canonique |
COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Synonymes |
4-demethoxymichigazone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



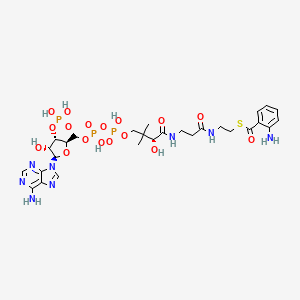
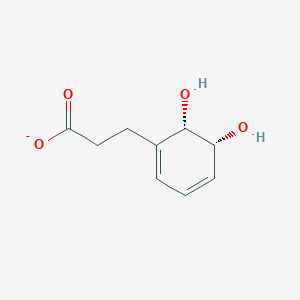
![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
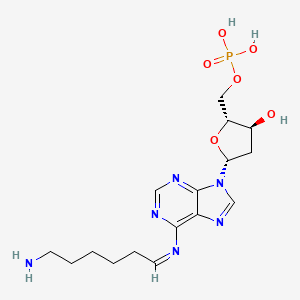
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
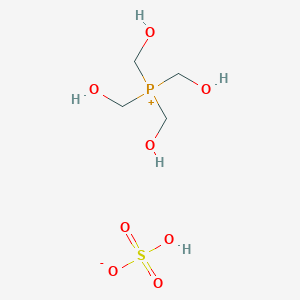
![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)


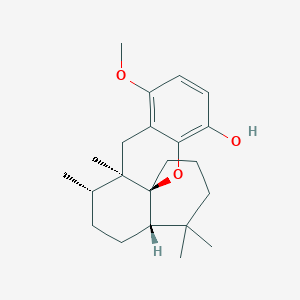
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

